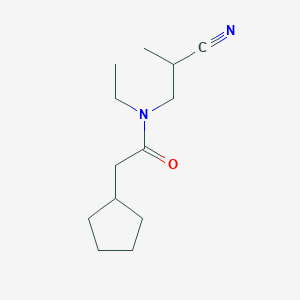
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine typically involves the following steps:
Formation of the Pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyran and pyridine rings through a methanamine linker, often using reductive amination or similar methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action for 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(3,4-Dihydro-2h-pyran-2-yl)-N-methylmethanamine: Lacks the pyridine moiety.
N-((2-methoxypyridin-3-yl)methyl)methanamine: Lacks the pyran ring.
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-hydroxypyridin-3-yl)methyl)methanamine: Has a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine is unique due to the combination of the pyran and pyridine rings, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-pyran-2-yl)-N-[(2-methoxypyridin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H18N2O2/c1-16-13-11(5-4-7-15-13)9-14-10-12-6-2-3-8-17-12/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChI 键 |
UFPRFTQZCBROJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)CNCC2CCC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





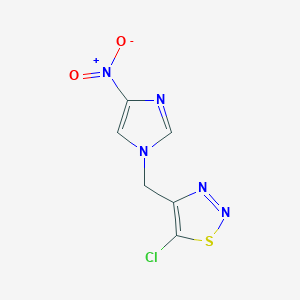



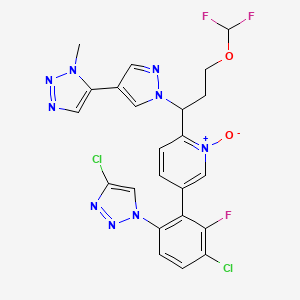
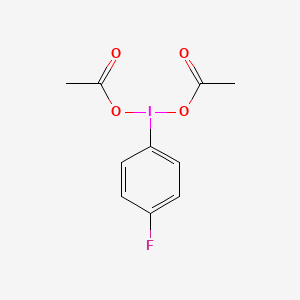
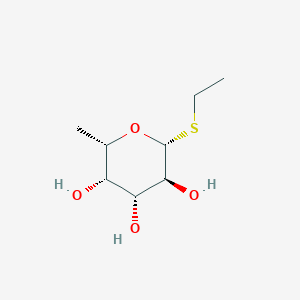
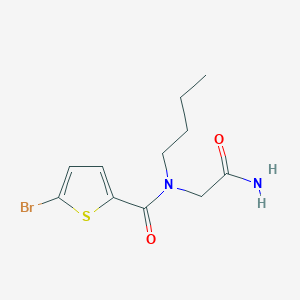
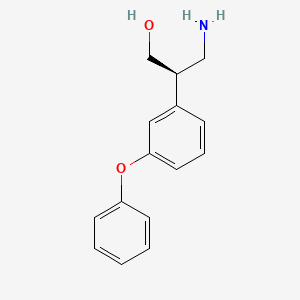
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
